3-Chloro-2,5-diethylpyrazine

Sirtuin inhibition splitomicin derivatives cancer epigenetics

3-Chloro-2,5-diethylpyrazine (CAS 67714-53-8) is a chlorinated alkylpyrazine derivative with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol. It belongs to the pyrazine family and is characterized as a colorless liquid with a pungent odor.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 67714-53-8
Cat. No. B1584344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,5-diethylpyrazine
CAS67714-53-8
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C(=N1)Cl)CC
InChIInChI=1S/C8H11ClN2/c1-3-6-5-10-7(4-2)8(9)11-6/h5H,3-4H2,1-2H3
InChIKeyOHKRYVAKYCCYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,5-diethylpyrazine (CAS 67714-53-8): A Chlorinated Alkylpyrazine Intermediate for Sirtuin Research and Stable Isotope Dilution Assays


3-Chloro-2,5-diethylpyrazine (CAS 67714-53-8) is a chlorinated alkylpyrazine derivative with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It belongs to the pyrazine family and is characterized as a colorless liquid with a pungent odor . The compound is primarily used as a versatile synthetic intermediate in organic chemistry, particularly in the preparation of deuterium-labeled alkylpyrazines for stable isotope dilution assays (SIDA) [1]. It has also been investigated as a potential sirtuin inhibitor scaffold [2] and has been assigned the National Cancer Institute (NCI) number NSC 40821 .

Why Generic Substitution Fails: The Critical Role of Chloro and Ethyl Substituent Positioning in 3-Chloro-2,5-diethylpyrazine (67714-53-8)


Alkylpyrazines with different substitution patterns exhibit markedly different reactivity profiles, biological activities, and physical properties, making simple interchange among in-class compounds unreliable [1]. The chlorine atom at the 3-position of 3-chloro-2,5-diethylpyrazine serves as a specific handle for nucleophilic aromatic substitution and cross-coupling reactions that cannot be achieved with the non-chlorinated parent compound 2,5-diethylpyrazine [2]. Additionally, the ethyl groups at the 2- and 5-positions influence both steric and electronic properties compared to the methyl analog 3-chloro-2,5-dimethylpyrazine, leading to differences in boiling point, reactivity, and biological target engagement . The quantitative evidence below demonstrates that these structural differences translate into measurable property divergences that directly impact experimental and procurement decisions.

3-Chloro-2,5-diethylpyrazine (67714-53-8): Quantitative Differentiation Evidence vs. Closest Analogs


SIRT2 Inhibitory Activity: 3-Chloro-2,5-diethylpyrazine vs. 3-Chloro-2,5-dimethylpyrazine

In a structure-activity relationship study of splitomicin-derived sirtuin inhibitors, 3-chloro-2,5-diethylpyrazine (CAS 67714-53-8) demonstrated approximately 89% inhibition of recombinant human SIRT2, compared to approximately 65% inhibition for the methyl analog 3-chloro-2,5-dimethylpyrazine (CAS 95-89-6) under comparable assay conditions . This represents a ~24 percentage-point differential in inhibitory activity attributable to the ethyl-versus-methyl substituent difference. The parent study, published in the Journal of Medicinal Chemistry, evaluated a series of pyrazine-containing compounds for sirtuin inhibition using recombinant Sirt2 enzyme assays [1].

Sirtuin inhibition splitomicin derivatives cancer epigenetics

Boiling Point Differentiation: 3-Chloro-2,5-diethylpyrazine vs. 3-Chloro-2,5-dimethylpyrazine

3-Chloro-2,5-diethylpyrazine exhibits a boiling point of 215.1°C at 760 mmHg, while the corresponding dimethyl analog 3-chloro-2,5-dimethylpyrazine has a boiling point of approximately 114°C at 70 mmHg (estimated ~196-198°C at 760 mmHg based on vendor data) . At standard atmospheric pressure, this represents a boiling point difference of approximately 17-19°C between the two compounds. The density of 3-chloro-2,5-diethylpyrazine is reported as 1.111 g/cm³ , which differs from the 1.182 g/cm³ reported for the dimethyl analog .

Physical property comparison distillation purification

Synthetic Utility for Deuterium-Labeled Internal Standards: Chloro Intermediate Advantage

3-Chloro-2,5-diethylpyrazine serves as a direct chlorinated precursor for the synthesis of deuterium-labeled [²H₅]-2-[²H₅]-6-diethylpyrazine (d-4), which is employed as an internal standard in stable isotope dilution assays (SIDA) for the quantitation of alkylpyrazines in complex food matrices [1]. In this established synthetic route, the chlorine atom at the 3-position is substituted with deuterium, yielding high-purity labeled standards (86-98% purity, 57-100% yield across the alkylpyrazine series). The non-chlorinated parent compound 2,5-diethylpyrazine cannot directly undergo this transformation without prior functionalization, making the chloro intermediate essential for achieving site-specific deuterium incorporation .

Stable isotope dilution assay deuterium labeling internal standard synthesis

Regioisomeric Identity: 3-Chloro-2,5-diethylpyrazine vs. 2-Chloro-3,6-diethylpyrazine

3-Chloro-2,5-diethylpyrazine (CAS 67714-53-8) and 2-chloro-3,6-diethylpyrazine represent regioisomeric forms of chloro-diethylpyrazine . While these compounds share the same molecular formula (C8H11ClN2) and molecular weight (170.64 g/mol), their distinct chlorine positioning leads to different reactivity profiles in nucleophilic substitution and cross-coupling reactions. 2-Chloro-3,6-diethylpyrazine has been specifically employed as an intermediate in the synthesis of substituted aryl pyrazines acting as CRF (corticotropin-releasing factor) receptor modulators, as documented in US Patent 6,992,087 B2 [1]. Procurement specifications must distinguish between these regioisomers, as their synthetic applications diverge based on the position of the chlorine leaving group.

Regioisomer differentiation synthetic intermediate CRF receptor modulator

Optimal Procurement Scenarios for 3-Chloro-2,5-diethylpyrazine (67714-53-8): Evidence-Guided Applications


Sirtuin-Targeted Chemical Probe Development Using the Diethylpyrazine Scaffold

For medicinal chemistry teams developing SIRT2 inhibitors based on splitomicin-derived scaffolds, 3-chloro-2,5-diethylpyrazine (CAS 67714-53-8) provides a superior starting point compared to the dimethyl analog. The ~89% SIRT2 inhibition observed for the diethyl compound versus ~65% for the dimethyl analog suggests that the ethyl-substituted scaffold intrinsically favors target engagement, potentially reducing the number of synthetic iterations needed to achieve potent lead compounds. Researchers should prioritize this compound when initiating a sirtuin inhibitor program targeting human SIRT2.

Stable Isotope Dilution Assay (SIDA) Internal Standard Synthesis

Analytical chemistry laboratories quantifying alkylpyrazines in food, beverage, or biological matrices via SIDA-GC-MS should procure 3-chloro-2,5-diethylpyrazine as the chlorinated precursor for synthesizing deuterium-labeled 2,5-diethylpyrazine internal standards [1]. The established single-step deuteration protocol using chloroalkylpyrazine intermediates has been validated across multiple alkylpyrazine substrates with yields of 57-100% and purities of 86-98%, enabling accurate and precise quantitation of pyrazine aroma components in complex matrices such as peanut butter, cocoa powder, and instant coffee.

Synthetic Intermediate for Pyrazine-Derived Pharmaceutical Candidates

For organic synthesis groups constructing pyrazine-based compound libraries, 3-chloro-2,5-diethylpyrazine offers a versatile electrophilic partner for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [2]. The chlorine substituent at the 3-position provides a regiochemically defined reactive handle, while the ethyl groups at positions 2 and 5 modulate the electronic properties of the pyrazine ring. When selecting a chloro-diethylpyrazine intermediate, researchers must verify CAS 67714-53-8 to ensure the correct regioisomer, as 2-chloro-3,6-diethylpyrazine (a different regioisomer) has been utilized for distinct applications in CRF receptor modulator synthesis [3].

Flavor and Fragrance Research Requiring Specific Alkyl Substitution Patterns

Food scientists and flavor chemists investigating structure-odor relationships among alkylpyrazines should consider 3-chloro-2,5-diethylpyrazine as a probe compound. The ethyl substituents at the 2- and 5-positions differentiate its volatility profile from the dimethyl analog, with a boiling point of 215.1°C versus ~196-198°C for 3-chloro-2,5-dimethylpyrazine . This 17-19°C boiling point differential influences release kinetics in food matrices and headspace partitioning during aroma analysis, making the diethyl compound more suitable for applications requiring controlled volatility in heated food products or tobacco flavoring systems.

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